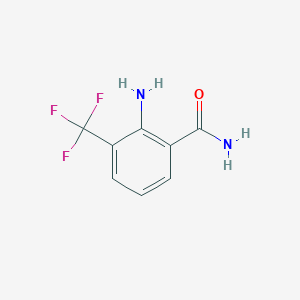
2-(2-Naphthalenylamino)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-naftilamino)-2-oxoacético es un compuesto orgánico que presenta un sistema de anillo de naftaleno unido a un grupo amino y una unidad de ácido oxoacético
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-naftilamino)-2-oxoacético típicamente involucra la reacción de 2-naftilamina con ácido oxálico o sus derivados bajo condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, con la adición de un catalizador para facilitar la reacción. La mezcla se calienta a reflujo y el producto se aísla mediante cristalización u otras técnicas de purificación.
Métodos de producción industrial
A escala industrial, la producción de ácido 2-(2-naftilamino)-2-oxoacético puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-naftilamino)-2-oxoacético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo, formando derivados alcohólicos.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos (por ejemplo, cloro, bromo) o agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir alcoholes naftilénicos. Las reacciones de sustitución pueden dar como resultado una variedad de derivados naftilénicos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-naftilamino)-2-oxoacético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar como una sonda fluorescente o un marcador debido a su unidad de naftaleno, que exhibe propiedades de fluorescencia.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el desarrollo de fármacos dirigidos a vías biológicas específicas.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-(2-naftilamino)-2-oxoacético ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, para modular su actividad. El sistema de anillo de naftaleno puede facilitar las interacciones con los bolsillos hidrofóbicos en las proteínas, mientras que los grupos amino y oxo pueden formar enlaces de hidrógeno u otras interacciones con los sitios activos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(1-naftilamino)-2-oxoacético: Estructura similar pero con el grupo amino unido a una posición diferente en el anillo de naftaleno.
Ácido 2-(2-naftilamino)-2-hidroxacético: Estructura similar pero con un grupo hidroxilo en lugar de un grupo oxo.
Singularidad
El ácido 2-(2-naftilamino)-2-oxoacético es único debido a su disposición específica de grupos funcionales, que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14)(H,15,16) |
Clave InChI |
VRQWODRVKFYHPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


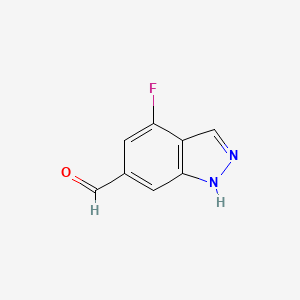
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
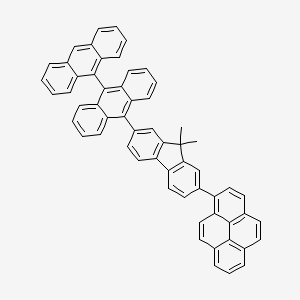
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
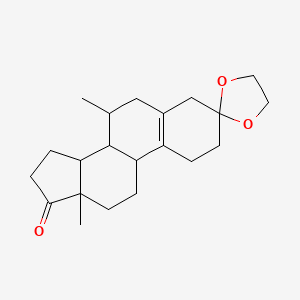
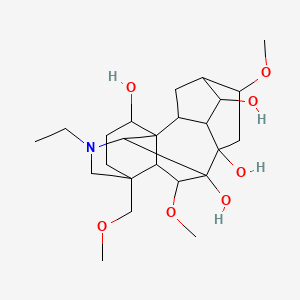
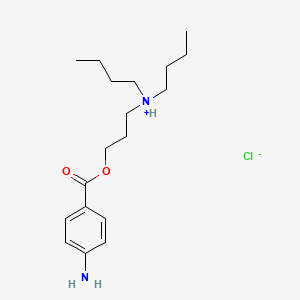
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
